disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Catalog No.
S548138
CAS No.
945771-96-0
M.F
C20H19Na2O10P
M. Wt
496.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybe...

CAS Number

945771-96-0

Product Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

IUPAC Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Molecular Formula

C20H19Na2O10P

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI Key

VVIPLWCZZYERCA-UHFFFAOYSA-L

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

BNC 105P, BNC-105P, BNC105P

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Description

The exact mass of the compound Methanone, (6-methoxy-2-methyl-7-(phosphonooxy)-3-benzofuranyl)(3,4,5-trimethoxyphenyl)-, sodium salt (1:2) is 452.08723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate is a complex organic compound that incorporates a disodium phosphate moiety with a benzofuran derivative. This compound features a unique structure characterized by methoxy and trimethoxy functional groups, which contribute to its potential biological activities and applications. The presence of the phosphate group suggests its utility in various biochemical contexts, particularly in enhancing solubility and bioavailability.

The synthesis of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate typically involves reactions that incorporate phosphoric acid and sodium hydroxide or sodium carbonate to form the disodium phosphate backbone. The reaction can be summarized as follows:

  • Formation of Disodium Phosphate:
    H3PO4+2NaOHNa2HPO4+2H2O\text{H}_3\text{PO}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{HPO}_4+2\text{H}_2\text{O}
    This reaction neutralizes phosphoric acid with sodium hydroxide to yield disodium phosphate.
  • Coupling Reaction:
    The subsequent coupling of the disodium phosphate with the benzofuran derivative can involve various coupling agents or conditions depending on the reactivity of the functional groups involved.

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate may exhibit several biological activities due to its unique structure:

  • Antioxidant Properties: Compounds with methoxy groups often show antioxidant activity, which can help in scavenging free radicals.
  • Antimicrobial Activity: The benzofuran structure is known for its potential antimicrobial effects, making this compound a candidate for further investigation in pharmaceutical applications.
  • Enzyme Modulation: Phosphate groups can influence enzyme activity and may enhance or inhibit specific biochemical pathways.

The synthesis of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate typically involves:

  • Preparation of Disodium Phosphate: As outlined above, using phosphoric acid and sodium hydroxide or sodium carbonate.
  • Synthesis of the Benzofuran Derivative: This may involve multi-step organic reactions starting from simple aromatic compounds.
  • Coupling Reaction: The final step involves combining the disodium phosphate with the synthesized benzofuran derivative under controlled conditions to ensure proper linkage without degradation.

Disodium PhosphateSimple inorganic saltBuffering agentFood processingBenzofuran DerivativesAromatic ring with oxygenAntimicrobialPharmaceuticalsTrimethoxybenzoyl CompoundsMultiple methoxy groupsAntioxidantCosmetics

Similar Compounds

  • Disodium Phosphate
  • Benzofuran
  • Trimethoxybenzoyl derivatives

Each of these compounds shares some structural features or functional properties but lacks the specific combination present in disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate, making it a unique candidate for further research and application development.

Interaction studies for disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate would focus on:

  • Synergistic Effects: Investigating how this compound interacts with other antioxidants or preservatives in formulations.
  • Bioavailability Studies: Evaluating how well this compound is absorbed in biological systems when administered orally or topically.

These studies are crucial for understanding the full scope of its biological impact and safety profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Exact Mass

496.05112236 g/mol

Monoisotopic Mass

496.05112236 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E3052198GM

Wikipedia

Bnc-105p

Dates

Modify: 2024-02-18
1: Flynn BL, Gill GS, Grobelny DW, Chaplin JH, Paul D, Leske AF, Lavranos TC, Chalmers DK,  Charman SA, Kostewicz E, Shackleford DM, Morizzi J, Hamel E, Jung MK, Kremmidiotis G. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. J Med Chem. 2011 Sep 8;54(17):6014-27. doi: 10.1021/jm200454y. Epub 2011 Aug 5. PubMed PMID: 21774499; PubMed Central PMCID:  PMC3172808.
2: Rischin D, Bibby DC, Chong G, Kremmidiotis G, Leske AF, Matthews CA, Wong SS, Rosen MA, Desai J. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation. Clin Cancer Res. 2011 Aug 1;17(15):5152-60. doi: 10.1158/1078-0432.CCR-11-0937. Epub 2011 Jun 20. PubMed PMID: 21690571.
3: Kremmidiotis G, Leske AF, Lavranos TC, Beaumont D, Gasic J, Hall A, O'Callaghan M, Matthews CA, Flynn B. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Mol Cancer Ther. 2010 Jun;9(6):1562-73. doi: 10.1158/1535-7163.MCT-09-0815. Epub 2010 Jun 1. PubMed PMID: 20515948.

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